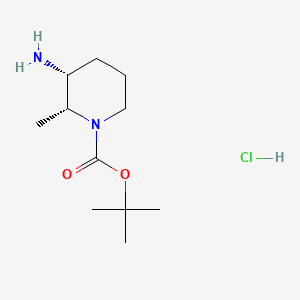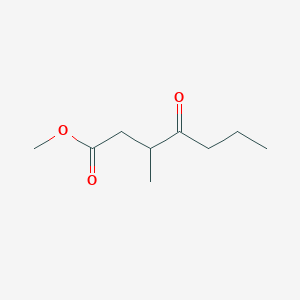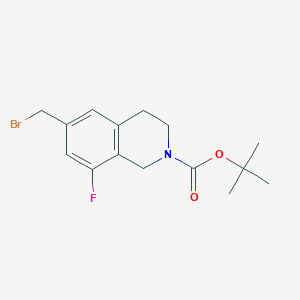![molecular formula C13H22N2O5 B13897868 methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate](/img/structure/B13897868.png)
methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The Boc group is a common protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Formation of the Ester: The protected amino acid is then esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid. This step converts the carboxylic acid group into a methyl ester.
Cyclization: The esterified product undergoes cyclization to form the pyrrolidinone ring. This step often involves heating the compound in the presence of a dehydrating agent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer several advantages, including improved reaction control, higher efficiency, and better safety profiles compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions. For example, it can be deprotected using acids like trifluoroacetic acid to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidinone ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Free amine after Boc deprotection.
Applications De Recherche Scientifique
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of this compound largely depends on its use. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in peptide bond formation. The pyrrolidinone ring can interact with various biological targets, influencing enzyme activity and protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-phenylpropanoate: Similar structure but with a phenyl group instead of the pyrrolidinone ring.
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-hydroxypropanoate: Contains a hydroxyl group instead of the pyrrolidinone ring.
Uniqueness
The presence of the pyrrolidinone ring in methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate imparts unique chemical properties, such as increased rigidity and potential for specific biological interactions. This makes it particularly useful in the synthesis of cyclic peptides and other constrained molecules.
Propriétés
Formule moléculaire |
C13H22N2O5 |
|---|---|
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3,(H,14,16)(H,15,18)/t8-,9-/m1/s1 |
Clé InChI |
HTQMBOWAEPNWLI-RKDXNWHRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](C[C@H]1CCNC1=O)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B13897791.png)
![(1R,3R,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13897793.png)
![2-[2-(2-Cyclohexylethylamino)ethylamino]acetic acid](/img/structure/B13897794.png)

![2-Amino-9-{2-deoxy-5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-3,9-dihydro-6H-purin-6-one](/img/structure/B13897806.png)



![(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid; cyclohexanamine](/img/structure/B13897840.png)
![tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate;hemi(oxalic acid)](/img/structure/B13897842.png)



![6-[7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13897853.png)
